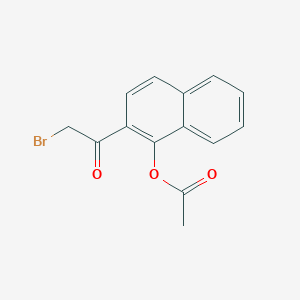

2-(Bromoacetyl)naphthalen-1-yl acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

828276-32-0 |

|---|---|

Molecular Formula |

C14H11BrO3 |

Molecular Weight |

307.14 g/mol |

IUPAC Name |

[2-(2-bromoacetyl)naphthalen-1-yl] acetate |

InChI |

InChI=1S/C14H11BrO3/c1-9(16)18-14-11-5-3-2-4-10(11)6-7-12(14)13(17)8-15/h2-7H,8H2,1H3 |

InChI Key |

BSJOJBAFSNOWHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=CC2=CC=CC=C21)C(=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromoacetyl Naphthalen 1 Yl Acetate and Analogous Structures

Strategies for Naphthalene (B1677914) Core Functionalization

The initial phase in the synthesis of 2-(bromoacetyl)naphthalen-1-yl acetate (B1210297) and its analogs focuses on the strategic modification of the naphthalene core. This typically involves electrophilic acylation to introduce a carbonyl group and esterification to protect or modify a hydroxyl substituent. The sequence and execution of these steps are critical for achieving the desired substitution pattern on the naphthalene ring.

Electrophilic Acylation Pathways for Naphthalene Ring Systems

Electrophilic acylation is a cornerstone of synthetic strategies aimed at functionalizing aromatic rings like naphthalene. This class of reactions introduces an acyl group, which can then be further modified. The Friedel-Crafts reaction is the most prominent method for this transformation.

The Friedel-Crafts acylation is a classic and widely employed method for the introduction of an acyl group onto an aromatic substrate. organic-chemistry.orgsigmaaldrich.comkhanacademy.org This reaction typically involves the use of an acyl chloride or anhydride (B1165640) as the acylating agent in the presence of a Lewis acid catalyst. organic-chemistry.orgsigmaaldrich.comkhanacademy.org Common Lewis acids used for this purpose include aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂). sigmaaldrich.comtandfonline.com The catalyst activates the acylating agent, generating a highly electrophilic acylium ion, which then attacks the electron-rich naphthalene ring. khanacademy.org

For instance, the synthesis of 2-acetyl-1-naphthol can be achieved through a Fries rearrangement of 1-naphthyl acetate, which is mechanistically related to the Friedel-Crafts acylation. In one procedure, 5-methoxy-1-naphthyl acetate is heated with BF₃·OEt₂ to yield 5-methoxy-2-acetyl-1-naphthol. tandfonline.com Another approach involves the direct acylation of a naphthol derivative, such as the reaction of 2-methoxy naphthalene with acetyl chloride in the presence of AlCl₃ to produce 2-acetyl-1-naphthol. asianpubs.orgasianpubs.org The choice of catalyst and solvent system is crucial and can significantly impact the reaction's efficiency and selectivity.

| Acylating Agent | Catalyst | Substrate | Product | Reference |

| Acetyl chloride | AlCl₃ | 2-Methoxy naphthalene | 2-Acetyl-1-naphthol | asianpubs.org, asianpubs.org |

| Acetic anhydride | (Self-rearrangement) | 5-Methoxy-1-naphthyl acetate | 5-Methoxy-2-acetyl-1-naphthol | tandfonline.com |

| Acetic acid/Acetic anhydride | ZnCl₂ | Pyrogallol | Gallacetophenone | orgsyn.org |

Regioselectivity is a critical consideration in the acylation of naphthalene and its derivatives due to the presence of multiple reactive positions. The substitution pattern is influenced by both electronic and steric factors, as well as the reaction conditions. stackexchange.com In the case of substituted naphthalenes, the existing substituent directs the incoming acyl group. For example, in the Friedel-Crafts acetylation of 2-methoxynaphthalene, the major product is often 2-acetyl-6-methoxynaphthalene, with 1-acetyl-2-methoxynaphthalene (B1617039) as a minor product, depending on the reaction conditions and catalyst used. stackexchange.com

The choice of solvent can also play a significant role in directing the regiochemical outcome. For instance, the α/β isomer ratio in the Friedel-Crafts acetylation of naphthalene itself can be altered by changing the solvent and the concentration of reactants. stackexchange.compsu.edu In some cases, steric hindrance can favor substitution at the less hindered β-position, especially with bulky acylating agents. stackexchange.com For the synthesis of 2-acetyl-1-naphthol, the Fries rearrangement of 1-naphthyl acetate provides a regioselective route to the desired ortho-acylated product. tandfonline.com This intramolecular reaction favors migration of the acetyl group to the adjacent C2 position.

| Substrate | Acylating Agent/Catalyst | Major Product | Minor Product | Reference |

| 2-Methoxynaphthalene | Acetic anhydride/Zeolite | 2-Acetyl-6-methoxynaphthalene | 1-Acetyl-2-methoxynaphthalene | stackexchange.com |

| Naphthalene | Acetyl chloride/AlCl₃ in 1,2-dichloroethane | α-acetylnaphthalene (initially) | β-acetylnaphthalene (thermodynamic) | stackexchange.com, psu.edu |

| 1-Naphthyl acetate | BF₃·OEt₂ (Fries rearrangement) | 2-Acetyl-1-naphthol | 4-Acetyl-1-naphthol | tandfonline.com |

Esterification Strategies for Naphthols

Esterification of the hydroxyl group of a naphthol is a key step in the synthesis of 2-(bromoacetyl)naphthalen-1-yl acetate. This transformation can be performed at different stages of the synthetic sequence. A common method for the esterification of phenols and naphthols is the reaction with an acid anhydride or acyl chloride in the presence of a base. tandfonline.com

For example, 1-naphthol (B170400) can be converted to 1-naphthyl acetate by reacting it with acetic anhydride in the presence of pyridine (B92270). tandfonline.com This reaction proceeds through the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acetic anhydride. The pyridine acts as a base to neutralize the acetic acid byproduct and as a nucleophilic catalyst. This method is generally high-yielding and straightforward. tandfonline.com In another example, 2-naphthol (B1666908) has been selectively acetylated to 2-naphthyl acetate using nickel nitrate (B79036) as a catalyst with acetic acid as the acetylating agent.

Introduction of the Bromoacetyl Moiety

The final key functionalization in the synthesis of this compound is the introduction of the bromoacetyl group. This is typically achieved through the alpha-halogenation of a corresponding acetylnaphthalene precursor.

Alpha-Halogenation of Carbonyl Compounds

Alpha-halogenation is a fundamental reaction of carbonyl compounds that involves the substitution of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) with a halogen. libretexts.org This reaction can be carried out under either acidic or basic conditions. libretexts.org In the context of synthesizing this compound, the precursor would be an acetylnaphthalene derivative.

A common method for the α-bromination of ketones is the use of bromine (Br₂) in a suitable solvent, often with an acid catalyst. For instance, the synthesis of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one has been reported from 2-acetyl-1-naphthol using a solution of Br₂ in acetic acid (AcOH). bohrium.comresearchgate.net The reaction proceeds through an enol intermediate, which is formed under acidic conditions and then reacts with the electrophilic bromine. libretexts.org The use of reagents like pyridine hydrobromide perbromide has also been reported for the α-bromination of acetophenone (B1666503) derivatives, offering a potentially milder alternative to liquid bromine. nih.gov

| Substrate | Brominating Agent | Product | Reference |

| 2-Acetyl-1-naphthol | Br₂/AcOH (20%) | 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethan-1-one | bohrium.com, researchgate.net |

| Acetophenone derivatives | Pyridine hydrobromide perbromide | α-Bromoacetophenone derivatives | nih.gov |

| Acetophenone | Bromine in acetic acid | α-Bromoacetophenone | libretexts.org |

Oxidative Hydrolysis Reactions for Alpha-Bromoketone Formation

Alternative pathways to α-bromo ketones include oxidative reactions. One such method involves the hypervalent iodine-catalyzed oxidative hydrolysis of bromoalkenes. nih.govresearchgate.net This approach can produce both symmetrical and unsymmetrical dialkyl α-bromoketones from the corresponding bromoalkene substrates, effectively achieving an oxidative transposition of the bromine atom. nih.govresearchgate.net Another strategy is the one-pot synthesis from secondary alcohols using reagents like ammonium (B1175870) bromide and Oxone, which proceeds through the oxidation of the alcohol to a ketone, followed by in situ oxidative bromination. rsc.org Furthermore, systems using hydrogen peroxide (H₂O₂) in combination with hydrobromic acid or other bromide sources can achieve the oxidative bromination of ketones. google.com These methods offer alternatives to direct halogenation, sometimes under milder or more environmentally benign conditions. mdpi.com

Meerwein Reaction for Alpha-Bromo Ketone Preparation

The Meerwein reaction provides a distinct route for the preparation of certain α-bromo ketones. researchgate.net This reaction involves the addition of an arenediazonium salt to an activated alkene, catalyzed by a copper salt. dntb.gov.ua A specific application of this reaction allows for the synthesis of 4-aryl-3-bromobutan-2-ones from the reaction of methyl vinyl ketone with arenediazonium bromides. researchgate.net While this method is effective for the specific structures it produces, it is less general than the direct α-halogenation of ketones.

Convergent and Linear Synthetic Sequences for this compound

The construction of functionalized naphthalene derivatives can be approached through either linear or convergent synthetic strategies. rsc.org A linear synthesis involves the sequential modification of a single starting material through a series of steps. rsc.org In contrast, a convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. rsc.org For a molecule like this compound, a linear sequence is the most direct and common approach.

Sequential Functionalization Protocols

A plausible and direct linear synthesis of this compound would involve a sequential functionalization strategy starting from a simple naphthalene precursor. The development of methods for the regioselective functionalization of the naphthalene core is an active area of research. nih.govresearchgate.net A typical sequence would be:

Synthesis of 1-Naphthol: Starting from naphthalene, 1-naphthol can be prepared through various industrial processes, such as sulfonation followed by alkali fusion.

Esterification to 1-Naphthyl Acetate: 1-Naphthol is then acetylated to form 1-naphthyl acetate (also known as naphthalen-1-yl acetate). This can be achieved using acetylating agents like acetic anhydride or acetyl chloride.

Friedel-Crafts Acylation: The 1-naphthyl acetate undergoes a Friedel-Crafts acylation or a related Fries rearrangement to introduce an acetyl group onto the naphthalene ring, yielding 2-acetyl-1-naphthyl acetate. The directing effects of the acetate group favor substitution at the C2 or C4 position.

Alpha-Bromination: The final step is the selective α-bromination of the methyl group of the 2-acetyl substituent, as described in section 2.2.1, to yield the target compound, this compound.

This stepwise, linear approach allows for the controlled introduction of functional groups at specific positions on the naphthalene scaffold, building complexity in a predictable manner. nih.govnih.gov

Chemo- and Regioselective Synthesis Considerations

The successful synthesis of this compound hinges on precise control over the chemo- and regioselectivity of the key reaction steps. The naphthalene core, substituted with both an oxygen-linked acetyl group (acetate) and a carbon-linked acetyl group, presents several potential sites for electrophilic attack. The interplay of the directing effects of these substituents is a critical factor in determining the outcome of the synthetic route.

A plausible and strategic approach to the synthesis of this compound involves a two-step sequence starting from 2-acetyl-1-naphthol. This methodology is advantageous as it allows for the sequential introduction of the required functional groups, thereby offering better control over the final product's structure.

The first step is the acetylation of the hydroxyl group of 2-acetyl-1-naphthol to form 2-acetylnaphthalen-1-yl acetate. This reaction is a standard esterification and is generally chemoselective for the hydroxyl group.

The second and more critical step is the selective bromination of the acetyl group of 2-acetylnaphthalen-1-yl acetate. This transformation introduces the bromine atom at the alpha-position of the ketone, yielding the target compound, this compound. The key challenge in this step is to achieve chemoselective bromination of the acetyl methyl group without promoting electrophilic substitution on the activated naphthalene ring.

The directing effects of the substituents on the naphthalene ring play a crucial role in the regioselectivity of potential side reactions. The 1-acetoxy group is an ortho,para-directing activator, while the 2-acetyl group is a meta-directing deactivator. This electronic push-pull relationship influences the electron density at various positions on the naphthalene ring, making certain sites more susceptible to electrophilic attack.

For instance, in the related compound 2-acetyl-1-naphthol, bromination with bromine in acetic acid leads to the substitution of a bromine atom at the 4-position of the naphthalene ring, forming 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one. This outcome is attributed to the strong activating and ortho,para-directing effect of the hydroxyl group.

In the case of 2-acetylnaphthalen-1-yl acetate, the acetoxy group is also an activating ortho,para-director, albeit weaker than a hydroxyl group. Therefore, there is a possibility of competing electrophilic aromatic bromination, primarily at the 4-position. To favor the desired alpha-bromination of the acetyl group, reaction conditions must be carefully selected. The use of specific brominating agents, such as N-bromosuccinimide (NBS) under radical initiation (e.g., with AIBN or light) or copper(II) bromide, is a common strategy to achieve selective alpha-bromination of ketones while minimizing aromatic bromination.

The following table outlines a proposed synthetic scheme and highlights the chemo- and regioselective considerations at each stage.

| Step | Reaction | Starting Material | Reagents and Conditions | Product | Chemo- and Regioselectivity Considerations |

| 1 | Acetylation | 2-Acetyl-1-naphthol | Acetic anhydride, pyridine | 2-Acetylnaphthalen-1-yl acetate | The reaction is highly chemoselective for the phenolic hydroxyl group over the enolizable protons of the acetyl group. |

| 2 | α-Bromination | 2-Acetylnaphthalen-1-yl acetate | e.g., N-Bromosuccinimide (NBS), benzoyl peroxide (initiator), CCl₄, reflux | This compound | Chemoselectivity: The primary challenge is to achieve bromination on the methyl group of the acetyl moiety (α-bromination) rather than on the aromatic ring. The use of radical conditions with NBS favors α-bromination. Regioselectivity: If electrophilic aromatic substitution were to occur, the 4-position would be the most likely site of attack due to the directing effect of the 1-acetoxy group. Careful control of reaction conditions is necessary to suppress this side reaction. |

The choice of brominating agent and reaction conditions is paramount in directing the reaction towards the desired product. For example, the use of bromine in a polar solvent like acetic acid would likely favor electrophilic aromatic substitution, whereas radical conditions are known to promote allylic and benzylic bromination, and in this case, alpha-bromination of the ketone.

Further research into analogous systems, such as the bromination of other substituted acetonaphthones, can provide additional insights into the delicate balance of electronic and steric effects that govern the chemo- and regioselectivity of these transformations. The successful synthesis of this compound thus serves as an exemplar of strategic synthetic planning in the preparation of highly functionalized aromatic compounds.

Reaction Pathways and Mechanistic Investigations of 2 Bromoacetyl Naphthalen 1 Yl Acetate

Reactivity of the Alpha-Bromo Ketone Moiety

The α-bromo ketone functional group is a versatile synthon in organic chemistry, primarily due to two key reactive sites: the electrophilic α-carbon, which is susceptible to attack by nucleophiles, and the carbonyl group itself. The bromine atom is a good leaving group, facilitating substitution reactions, while the adjacent carbonyl group activates the C-Br bond.

Nucleophilic Substitution Reactions (e.g., with Amines, Thiols, Alcohols)

The most characteristic reaction of α-bromo ketones, including 2-(Bromoacetyl)naphthalen-1-yl acetate (B1210297), is the nucleophilic substitution at the α-carbon. The bromine atom is readily displaced by a wide range of nucleophiles in a typical SN2 reaction.

Amines : Primary and secondary amines react readily with α-bromo ketones to form α-amino ketones. For instance, a similar compound, 2-(bromoacetyl)naphthalene, reacts with isopropylamine (B41738) to yield 2-(isopropylaminoacetyl)naphthalene. evitachem.com This reaction proceeds via the nucleophilic attack of the amine on the carbon atom bearing the bromine, displacing the bromide ion. evitachem.com

Thiols : Thiols and their conjugate bases, thiolates, are excellent nucleophiles and react efficiently with α-bromo ketones to form α-thio ketones (sulfides). evitachem.comchemistrysteps.com Thiolates are particularly effective as they are strong nucleophiles but relatively weak bases, which minimizes competing elimination reactions. chemistrysteps.com

Alcohols : Alcohols can also act as nucleophiles, though they are generally weaker than amines or thiols. The reaction with alcohols or alkoxides yields α-alkoxy ketones. Highly stereoselective C–O bond formation has been achieved in the substitution of α-bromo aryl acetates using neutral alcohols in the presence of a catalyst like silver trifluoromethanesulfonate (B1224126) (AgOTf). researchgate.net

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | α-Amino Ketone | Typically in an organic solvent, often at room temperature. |

| Thiol (RSH) / Thiolate (RS⁻) | α-Thio Ketone (Sulfide) | Often with a base to form the more nucleophilic thiolate. |

| Alcohol (ROH) / Alkoxide (RO⁻) | α-Alkoxy Ketone | May require a catalyst or the use of the stronger nucleophile (alkoxide). researchgate.net |

Condensation Reactions with Carbonyl Compounds

The carbonyl group of 2-(Bromoacetyl)naphthalen-1-yl acetate can act as an electrophile in condensation reactions. vanderbilt.edu For example, in an Aldol-type condensation, an enolate from another ketone or aldehyde can attack the carbonyl carbon of the α-bromo ketone. vanderbilt.edu This reaction leads to the formation of a β-hydroxy carbonyl compound. The general mechanism involves the nucleophilic addition of an enolate to the electrophilic carbonyl carbon. vanderbilt.edu However, due to the high reactivity of the α-carbon towards substitution, these condensation reactions at the carbonyl center often require carefully chosen conditions to avoid side reactions.

Elimination Reactions to Form Alpha,Beta-Unsaturated Systems

α-Bromo ketones are valuable precursors for the synthesis of α,β-unsaturated ketones. libretexts.orglibretexts.org This transformation is achieved through a dehydrobromination reaction, which involves the elimination of hydrogen bromide (HBr). The reaction typically proceeds via an E2 elimination mechanism when the α-bromo ketone is treated with a non-nucleophilic, sterically hindered base such as pyridine (B92270). libretexts.orgyoutube.com The base abstracts a proton from the β-carbon, leading to the formation of a double bond between the α and β carbons and the expulsion of the bromide ion. libretexts.orgyoutube.com The formation of the conjugated system, where the new C=C double bond is in conjugation with the carbonyl group, provides the driving force for this reaction. youtube.com

Cyclization Reactions for Heterocyclic Compound Formation

The dual functionality of the α-bromo ketone moiety makes this compound an excellent starting material for the synthesis of various heterocyclic compounds. These reactions often involve a sequence of nucleophilic substitution followed by condensation.

The Hantzsch thiazole (B1198619) synthesis is a classic and efficient method for forming a thiazole ring. This reaction involves the cyclocondensation of an α-halo ketone with a thioamide-containing compound, such as thiourea (B124793) or a thioamide. nih.govorganic-chemistry.org

The mechanism proceeds in two main steps:

Nucleophilic Substitution : The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic α-carbon of the bromoacetyl group and displacing the bromide ion.

Cyclization/Dehydration : The intermediate then undergoes an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring. nih.gov

This method is widely used for the synthesis of 2-aminothiazoles and other substituted thiazole derivatives. nih.govnih.gov

| Reactant | Resulting Thiazole Product |

|---|---|

| Thiourea | 2-Aminothiazole derivative |

| Thioamide (R-CS-NH₂) | 2,4-Disubstituted thiazole derivative |

| Thiosemicarbazone | Thiazole derivative with a hydrazone substituent nih.gov |

Pyrazole (B372694) rings can be synthesized through the reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazines. organic-chemistry.orgnih.gov this compound can serve as a precursor in these syntheses. The reaction with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine) can lead to the formation of a pyrazole ring. orientjchem.org

The general mechanism involves:

Initial Condensation : One of the nitrogen atoms of the hydrazine attacks the carbonyl carbon of the α-bromo ketone to form a hydrazone intermediate.

Intramolecular Nucleophilic Substitution : The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the α-carbon and displacing the bromide ion to close the five-membered ring.

Aromatization : The resulting dihydropyrazole (pyrazoline) intermediate may then undergo oxidation or elimination to yield the stable, aromatic pyrazole ring. organic-chemistry.org

This pathway provides a versatile route to a variety of substituted pyrazoles, which are significant scaffolds in medicinal chemistry. nih.govmdpi.com

Imidazo[1,2-a]pyrazine Derivatization

The synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyrazines, is a significant area of medicinal chemistry due to the diverse pharmacological activities exhibited by these scaffolds. tsijournals.com One of the primary synthetic routes to this bicyclic system involves the condensation of an aminopyrazine with an α-halogenocarbonyl compound. nih.govosi.lv In this context, the bromoacetyl group of this compound serves as a key electrophilic component.

The reaction mechanism proceeds via an initial alkylation of the endocyclic nitrogen atom of the aminopyrazine by the α-carbon of the bromoacetyl moiety, followed by an intramolecular condensation between the exocyclic amino group and the carbonyl carbon. nih.gov This sequence of reactions results in the formation of the fused imidazole (B134444) ring, yielding a 2-substituted imidazo[1,2-a]pyrazine. The naphthalene-1-yl acetate portion of the starting material becomes the substituent at the 2-position of the resulting heterocyclic product.

This synthetic strategy is versatile, allowing for the creation of a library of derivatives by varying the substituents on either the aminopyrazine or the α-haloketone. ucl.ac.uknih.gov The reaction conditions are often mild, and various protocols have been developed, including catalyst-free methods in high-boiling solvents like DMF or ethanol, sometimes in the presence of a base such as potassium carbonate to facilitate the reaction. nih.gov

Table 1: General Reaction Scheme for Imidazo[1,2-a]pyrazine Synthesis

| Reactant 1 | Reactant 2 | Product Class | Key Reaction Type |

| Aminopyrazine | α-Halogenocarbonyl Compound (e.g., this compound) | 2-Substituted Imidazo[1,2-a]pyrazine | Condensation/Cyclization |

Reactivity of the Acetate Ester Group

The acetate ester functionality on the naphthalene (B1677914) ring introduces another dimension to the compound's reactivity, primarily involving nucleophilic substitution at the acyl carbon.

Transesterification Processes

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. researchgate.net For this compound, this process would involve the reaction of the acetate group with an alcohol (R'-OH) to form a new ester and acetic acid. This equilibrium reaction is typically catalyzed by an acid or a base. researchgate.net

The general mechanism for acid-catalyzed transesterification involves protonation of the carbonyl oxygen of the acetate, making it more electrophilic. The new alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of acetic acid yield the new ester. Heterogeneous catalysts are often preferred to simplify product separation and catalyst reusability. researchgate.net The efficiency of the reaction can be influenced by factors such as the molar ratio of reactants, reaction temperature, and the removal of one of the products to shift the equilibrium. biofueljournal.com

Hydrolytic Cleavage Pathways

Hydrolysis is the cleavage of a chemical bond by the addition of water. The acetate ester group of this compound can be hydrolyzed to yield 2-(bromoacetyl)naphthalen-1-ol and acetic acid. This reaction can occur under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the naphthoxide leaving group, which is then protonated to form the naphthol. This process is generally irreversible as the resulting carboxylate (acetate) is deprotonated and resonance-stabilized.

Kinetic and Thermodynamic Aspects of Reactivity

The study of kinetics and thermodynamics provides deeper understanding of the feasibility, rate, and mechanism of the reactions involving this compound.

Mechanistic Insights from Kinetic Studies

Kinetic studies, which measure reaction rates under varying conditions, are crucial for elucidating reaction mechanisms. For reactions involving this compound, such as its derivatization or hydrolysis, kinetic experiments can provide valuable data. By analyzing the effects of temperature, catalyst loading, and reactant concentrations on the reaction rate, a kinetic model can be developed. researchgate.netresearchgate.net

For example, in related esterification reactions, pseudo-homogeneous (PH) kinetic models have been successfully used to correlate experimental data. researchgate.net Such studies can help determine the activation energy of the reaction, providing insight into the temperature sensitivity of the reaction rate. Furthermore, kinetic data can help distinguish between different proposed mechanisms, for instance, by determining the order of the reaction with respect to each reactant. researchgate.net

Table 2: Parameters Investigated in Kinetic Studies

| Parameter | Influence on Reaction | Information Gained |

| Temperature | Reaction Rate | Activation Energy, Thermodynamic Feasibility |

| Catalyst Loading | Reaction Rate | Catalyst Efficiency, Reaction Pathway |

| Reactant Concentration | Reaction Rate | Reaction Order, Rate Law |

| Stirring Speed | Mass Transfer | Assessment of mass transfer limitations |

Isomerization and Rearrangement Phenomena

The naphthalene core of this compound is a stable aromatic system. However, under certain conditions, such as high heat, aromatic hydrocarbons can undergo thermal rearrangements. wikipedia.org These reactions can involve a complete skeletal reorganization (isomerization) or a scrambling of atoms without a net change in the aromatic structure (automerization). wikipedia.org

For instance, the thermal isomerization of azulene (B44059) to the more stable naphthalene is a well-studied example of such a rearrangement. wikipedia.org While the reverse reaction for the parent naphthalene is energetically unfavorable, substituted naphthalenes can undergo various transformations. wikipedia.orgoup.com Recent studies have also shown that substituted naphthalenes can be synthesized via rearrangement pathways, such as the 6π-electrocyclization of a triene intermediate formed from the ring-opening of isoquinolines. nih.gov These phenomena highlight the potential for complex isomerization and rearrangement pathways for naphthalene derivatives under specific, often energetic, conditions.

Structural Elucidation and Advanced Spectroscopic Characterization

Comprehensive Spectroscopic Methodologies for Organic Structure Determination

The structural elucidation of an organic compound is a systematic process that involves gathering data from various analytical methods. Spectroscopic techniques are central to this endeavor, as they provide direct insight into the molecular structure. NMR spectroscopy reveals the chemical environment of individual carbon and hydrogen atoms, while vibrational spectroscopy identifies the functional groups present in the molecule. Together, these methods allow for an unambiguous determination of the compound's constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are highly sensitive to their local electronic environment. This sensitivity allows chemists to deduce the connectivity and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum displays signals (resonances) corresponding to chemically non-equivalent protons. The key parameters in a ¹H NMR spectrum are the chemical shift (δ), which indicates the proton's electronic environment; the integration, which reveals the relative number of protons responsible for the signal; and the spin-spin coupling, which provides information about adjacent protons.

For 2-(Bromoacetyl)naphthalen-1-yl acetate (B1210297), the expected ¹H NMR spectrum would feature distinct signals corresponding to the different types of protons:

Acetate Protons (-OCOCH₃): A sharp singlet is anticipated for the three equivalent protons of the methyl group in the acetate moiety. This signal would typically appear in the upfield region of the spectrum.

Bromoacetyl Protons (-COCH₂Br): The two protons of the methylene (B1212753) group adjacent to the bromine atom and the carbonyl group would give rise to a singlet. Due to the electron-withdrawing effects of the neighboring carbonyl and bromine, this signal is expected to be shifted downfield.

Naphthalene (B1677914) Protons (Ar-H): The six protons attached to the naphthalene ring system are chemically distinct and would produce a complex pattern of signals in the aromatic region (downfield). The coupling between adjacent protons would result in a series of doublets, triplets, and multiplets, the precise positions of which are influenced by the electronic effects of the acetate and bromoacetyl substituents.

Table 1: Predicted ¹H NMR Spectral Data for 2-(Bromoacetyl)naphthalen-1-yl acetate

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Acetate (-OCOCH₃) | ~2.2 - 2.5 | Singlet (s) | 3H |

| Bromoacetyl (-COCH₂Br) | ~4.5 - 4.8 | Singlet (s) | 2H |

| Naphthalene (Aromatic) | ~7.4 - 8.2 | Multiplets (m) | 6H |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically unique carbon atom typically produces a single signal in the spectrum. libretexts.org The chemical shift of each signal is indicative of the carbon's hybridization state and its electronic environment. libretexts.org

In the ¹³C NMR spectrum of this compound, one would expect to observe signals for all 14 carbon atoms:

Carbonyl Carbons (C=O): Two distinct signals are expected in the far downfield region for the ester and ketone carbonyl carbons, typically between 160 and 200 ppm. libretexts.org

Naphthalene Carbons: The ten carbons of the naphthalene ring would appear in the aromatic region (approximately 110-150 ppm). The signals for the carbons directly attached to the substituents (C1 and C2) would be shifted relative to the others due to substitution effects.

Bromoacetyl Methylene Carbon (-COCH₂Br): The carbon of the CH₂Br group would appear at a specific chemical shift influenced by the adjacent carbonyl and bromine atoms.

Acetate Methyl Carbon (-OCOCH₃): The methyl carbon of the acetate group would resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (-OC=O) | ~168 - 172 |

| Ketone Carbonyl (-C=OCH₂Br) | ~190 - 195 |

| Naphthalene (Aromatic) | ~115 - 150 |

| Bromoacetyl (-CH₂Br) | ~30 - 35 |

| Acetate (-OCOCH₃) | ~20 - 22 |

While 1D NMR provides fundamental information, 2D NMR techniques are often necessary to fully resolve complex structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be instrumental in assigning the signals of the naphthalene ring by tracing the connectivity between adjacent aromatic protons.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It would definitively link each proton signal in the naphthalene ring to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). youtube.com This is crucial for piecing together the molecular fragments. For example, it would show correlations from the bromoacetyl CH₂ protons to the adjacent carbonyl carbon and to carbons C2 and C3 of the naphthalene ring, confirming the position of the bromoacetyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides insights into the three-dimensional structure and conformation of the molecule.

Vibrational spectroscopy probes the vibrational energy levels of a molecule. Infrared (IR) spectroscopy measures the absorption of IR radiation that excites molecular vibrations (such as stretching and bending), while Raman spectroscopy measures the inelastic scattering of light caused by these vibrations. spectroscopyonline.com These techniques are particularly effective for identifying the functional groups present in a molecule.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups.

Carbonyl (C=O) Stretching: The most prominent features would be the strong C=O stretching vibrations. The ester carbonyl (from the acetate group) is expected to absorb at a higher frequency (around 1760-1770 cm⁻¹) than the ketone carbonyl (from the bromoacetyl group), which would likely appear around 1700-1715 cm⁻¹. The presence of two distinct C=O bands would be strong evidence for the two different carbonyl environments.

Aromatic C=C Stretching: The naphthalene ring would give rise to a series of sharp to medium absorptions in the 1450-1600 cm⁻¹ region, characteristic of aromatic ring stretching.

C-O Stretching: Strong bands corresponding to the C-O stretching of the ester group would be expected in the 1000-1300 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

C-Br Stretching: The vibration associated with the carbon-bromine bond would be found in the fingerprint region of the spectrum, typically at a lower frequency (500-650 cm⁻¹).

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2980 | Medium-Weak |

| Ester C=O | Stretching | ~1765 | Strong |

| Ketone C=O | Stretching | ~1710 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |

| Ester C-O | Stretching | 1150 - 1250 | Strong |

| C-Br | Stretching | 500 - 650 | Medium |

By integrating the data from these complementary spectroscopic methods, a complete and unambiguous structural assignment for this compound can be achieved.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules. By measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum, it is possible to identify the types of electronic transitions that occur within the molecule, providing insight into its chromophoric systems.

Analysis of Electronic Transitions and Chromophoric Systems

The structure of this compound contains several key features, or chromophores, that absorb UV radiation. These include the naphthalene ring, the carbonyl group (C=O) of the bromoacetyl moiety, and the carbonyl group of the acetate ester. The presence of atoms with non-bonding electrons (lone pairs), such as the oxygen and bromine atoms, also influences the electronic spectrum.

The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The primary electronic transitions observed for organic molecules like this are σ→σ, n→σ, π→π, and n→π. libretexts.org For this compound, the most significant transitions occur in the experimentally accessible range (200-800 nm) and involve the promotion of π and n electrons to antibonding π* orbitals. shu.ac.uklibretexts.org

The naphthalene moiety, an extended aromatic system, is the dominant chromophore. It gives rise to intense absorptions due to π→π* transitions. Aromatic systems typically display multiple strong absorption bands corresponding to these transitions. The carbonyl groups of the acetyl and bromoacetyl functionalities also contribute to the UV spectrum. They undergo both high-intensity π→π* transitions and lower-intensity n→π* transitions. uzh.chyoutube.com The n→π* transitions involve the excitation of a non-bonding electron from an oxygen atom to an antibonding π* orbital and typically occur at longer wavelengths (lower energy) than the π→π* transitions. shu.ac.uk The presence of the bromine atom and the ester oxygen provides additional non-bonding electrons that can undergo n→σ* transitions, though these typically occur at shorter wavelengths, often below 200 nm. uzh.ch

A summary of the expected electronic transitions for this compound is provided in the table below.

| Transition Type | Associated Functional Group(s) | Relative Energy | Expected Molar Absorptivity (ε) |

| π → π | Naphthalene Ring, Carbonyl (C=O) Groups | High | High (1,000 - 10,000+ L mol⁻¹ cm⁻¹) |

| n → π | Carbonyl (C=O) Groups | Low | Low (10 - 100 L mol⁻¹ cm⁻¹) |

| n → σ * | C-O (Ester), C-Br | High | Low to Medium |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of the molecular ion.

Molecular Ion Characterization and Fragmentation Pathway Analysis

For this compound (molecular formula: C₁₄H₁₁BrO₃), the molecular ion peak [M]⁺• would be a key feature in the mass spectrum. Due to the presence of a bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively), the molecular ion will appear as a pair of peaks of almost equal intensity, separated by two m/z units ([M]⁺• and [M+2]⁺•). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule or fragment.

Upon ionization, the molecular ion can undergo fragmentation through various pathways, yielding smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the molecular structure. Key fragmentation pathways for this compound would likely involve cleavages adjacent to the carbonyl groups and the ester linkage, as these are relatively weaker bonds.

Plausible Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common pathway for ketones. This could result in the loss of a bromo-methyl radical (•CH₂Br), leading to the formation of a naphthalen-1-yl acetate acylium ion.

Loss of Acetyl Group: Fragmentation may occur via the loss of the acetate group as a neutral molecule (ketene, CH₂=C=O) from the naphthyl ring, or loss of an acetyl radical (•COCH₃).

Ester Cleavage: Cleavage of the ester bond can lead to the formation of a naphthoxide radical and a bromoacetyl cation ([CH₂BrCO]⁺).

Loss of Bromine: A simple fragmentation pathway is the loss of the bromine atom as a radical (•Br), resulting in an [M-Br]⁺ ion.

The table below outlines some of the principal ions that would be expected in the mass spectrum of this compound.

| Ion / Fragment | Proposed Formula | Mass-to-Charge Ratio (m/z) (for ⁷⁹Br) | Description of Loss |

| [M]⁺• | [C₁₄H₁₁BrO₃]⁺• | 306 | Molecular Ion |

| [M+2]⁺• | [C₁₄H₁₁⁸¹BrO₃]⁺• | 308 | Molecular Ion (with ⁸¹Br isotope) |

| [M-CH₂Br]⁺ | [C₁₃H₉O₃]⁺ | 213 | Loss of bromo-methyl radical |

| [M-Br]⁺ | [C₁₄H₁₁O₃]⁺ | 227 | Loss of bromine radical |

| [M-COCH₂Br]⁺ | [C₁₂H₉O₂]⁺ | 185 | Loss of bromoacetyl radical |

| [COCH₂Br]⁺ | [C₂H₂BrO]⁺ | 121 | Bromoacetyl cation |

| [C₁₀H₇O]⁺ | [C₁₀H₇O]⁺ | 143 | Naphthoxide-derived ion |

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the precise positions of atoms within the crystal lattice, bond lengths, bond angles, and other key structural parameters.

Based on the analysis of such related structures, a single-crystal X-ray diffraction study of this compound would be expected to yield precise data on its solid-state conformation. The data would include the determination of the crystal system, space group, and the dimensions of the unit cell. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the solid state. researchgate.net

The table below presents typical crystallographic data obtained for a closely related brominated naphthol derivative, illustrating the type of information that would be obtained for the title compound. researchgate.net

| Parameter | Example Data from a Related Compound (4-bromo-2-acetyl-1-naphthol) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Parameters | a = 7.3584 Å |

| b = 17.772 Å | |

| c = 8.357 Å | |

| α = 90° | |

| β = 108.711° | |

| γ = 90° | |

| Molecules per Unit Cell (Z) | 4 |

This comprehensive structural analysis, combining data from electronic spectroscopy, mass spectrometry, and X-ray crystallography, provides a detailed molecular portrait of this compound.

Computational Chemistry and Theoretical Studies on 2 Bromoacetyl Naphthalen 1 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic and electronic levels.

Density Functional Theory (DFT) Applications

DFT is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is instrumental in predicting a variety of molecular properties.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. For a flexible molecule like 2-(Bromoacetyl)naphthalen-1-yl acetate (B1210297), which has several rotatable bonds, conformational analysis would be performed to identify the lowest energy conformer. This process involves calculating the energy of different spatial arrangements to find the most probable structure.

Once the optimized geometry is obtained, theoretical vibrational wavenumbers can be calculated. These predicted frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.) and are invaluable in interpreting experimental infrared (IR) and Raman spectra. A comparison between calculated and experimental spectra can confirm the molecular structure.

The HOMO and LUMO are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

Understanding how electric charge is distributed among the atoms in a molecule is essential for predicting its reactivity and intermolecular interactions. Methods like Mulliken population analysis assign a partial charge to each atom, offering insights into electrophilic and nucleophilic sites within the molecule.

Potential Energy Surface Mapping

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org Mapping the PES allows for the identification of stable molecules (minima), transition states (saddle points), and the reaction pathways that connect them. wayne.edu For a molecule like 2-(Bromoacetyl)naphthalen-1-yl acetate, the PES would be a high-dimensional surface corresponding to its various conformational and reactive degrees of freedom.

Theoretical studies on analogous α-bromoacetophenones have shown that the PES for reactions with nucleophiles can be complex, featuring multiple competing pathways. nih.govresearchgate.net For instance, the reaction of phenacyl bromide with a nucleophile can proceed through either direct substitution at the α-carbon or addition to the carbonyl group. nih.govresearchgate.net Density Functional Theory (DFT) calculations have been employed to locate the transition states for these pathways on the PES. nih.govresearchgate.net

A critical feature that could be anticipated on the PES of this compound is the presence of a transition state that may lead to a bifurcation of the reaction pathway. nih.govresearchgate.net This means that from a single transition state, the reaction could proceed towards either substitution or addition products, depending on the subsequent trajectory on the PES. nih.govresearchgate.net The heights of the energy barriers (activation energies) associated with these transition states are crucial in determining the kinetics and selectivity of the reactions.

Table 1: Key Features of a Hypothetical Potential Energy Surface for the Reaction of this compound with a Nucleophile

| Feature | Description | Implication for Reactivity |

| Reactant Valley | Represents the stable ground state geometry of this compound and the nucleophile. | The starting point for any chemical transformation. |

| Transition State (TS) | A first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. libretexts.org | The energy of the TS determines the activation energy and thus the reaction rate. |

| Product Valley(s) | Minima on the PES corresponding to the stable geometries of the reaction products (e.g., substitution or addition products). | The relative energies of the product valleys determine the thermodynamics of the reaction. |

| Path Bifurcation | A point on the PES after a transition state where the reaction path can split to form different products. nih.govresearchgate.net | Can lead to a mixture of products from a single mechanistic step. |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques used to predict and analyze the behavior of molecules. These approaches are instrumental in understanding the chemical transformations of complex organic compounds.

The reactivity of α-haloketones, such as this compound, is largely dictated by the presence of the carbonyl group and the adjacent halogen atom. The carbonyl group's inductive effect enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. nih.gov Computational models can quantify this effect and predict the preferred sites of reaction.

DFT calculations on similar α-bromoacetophenones have demonstrated that the reaction with nucleophiles can lead to two primary outcomes: direct nucleophilic substitution (an SN2-type reaction) or carbonyl addition. nih.govresearchgate.net The selectivity between these pathways is influenced by both the nature of the nucleophile and the electronic properties of the aromatic system. nih.govresearchgate.net

For this compound, we can hypothesize that strong, soft nucleophiles would favor the SN2 pathway, leading to the displacement of the bromide ion. Conversely, harder, more basic nucleophiles might favor addition to the carbonyl carbon. Molecular modeling can be used to calculate the activation energies for both pathways, thereby predicting the selectivity of a given reaction.

Table 2: Predicted Reactivity and Selectivity Based on Analogous Systems

| Reactant | Nucleophile Type | Predicted Major Pathway | Predicted Product Type |

| This compound | Soft (e.g., Thiolate) | SN2 Substitution | α-Thio-substituted ketone |

| This compound | Hard (e.g., Hydroxide) | Carbonyl Addition / Substitution | Mixture of products, potentially including Favorskii rearrangement precursors. nih.govresearchgate.net |

Structure-reactivity relationships describe how the structure of a molecule influences its chemical reactivity. libretexts.org For aromatic compounds, the nature and position of substituents on the ring can have a profound impact on the reaction rates and mechanisms. libretexts.org

In the case of this compound, the naphthalene (B1677914) ring and the acetate group are the key structural features that would modulate the reactivity of the bromoacetyl moiety. The extensive π-system of the naphthalene ring can delocalize electron density, and the electronic nature of the acetate group (whether it is electron-donating or electron-withdrawing in this context) will influence the electrophilicity of the carbonyl and α-carbons.

Computational studies on substituted α-bromoacetophenones have revealed a fascinating aspect of their structure-reactivity relationship: the possibility of dynamic path bifurcation. nih.govresearchgate.net It has been shown that electron-donating substituents on the aromatic ring tend to favor the direct substitution mechanism, while strongly electron-withdrawing groups favor carbonyl addition. nih.govresearchgate.net For substituents with intermediate electronic effects, a single transition state can lead to both products through a bifurcation in the reaction path. nih.govresearchgate.net

By analogy, it can be posited that the electronic properties of the naphthyl acetate portion of this compound will similarly govern its reaction pathways. Computational methods can be used to calculate molecular properties such as electrostatic potential maps and frontier molecular orbital energies to rationalize these structure-reactivity trends.

Table 3: Hypothetical Influence of Naphthalene Ring on Reactivity

| Structural Feature | Computational Metric | Predicted Effect on Reactivity |

| Naphthalene π-system | Electron Delocalization | Stabilization of transition states, potentially influencing reaction rates. |

| Acetate Group | Inductive and Resonance Effects | Modulation of the electrophilicity of the carbonyl and α-carbons. |

| Overall Electronic Character | Hammett-type parameters (for analogous systems) | Determination of the preferred reaction pathway (substitution vs. addition). nih.govresearchgate.net |

Derivatization and Functionalization Strategies

Modification of the Alpha-Bromo Ketone Moiety

The alpha-bromo ketone group is a highly reactive electrophilic center, making it amenable to a variety of nucleophilic substitution reactions. This reactivity is the cornerstone for the synthesis of diverse derivatives.

The bromine atom, being a good leaving group, is readily displaced by nucleophiles. Reactions with amines and thiols are particularly common, leading to the formation of aminoketones and thioketones, respectively.

Reaction with Amines: Primary and secondary amines react with the alpha-bromo ketone via nucleophilic substitution to form the corresponding α-amino ketone derivatives. This reaction is fundamental for introducing nitrogen-containing functional groups, which are prevalent in biologically active molecules.

Reaction with Thiols: Thiols are potent nucleophiles that react readily with the bromoacetyl group to form thioether linkages. nih.govnih.gov The relative reactivity of thiols is often higher than that of amines, allowing for chemoselective modifications under specific pH conditions. nih.gov For instance, reactions with thiols can be performed at a lower pH (around 6.5), while reactions with amines may require a higher pH. nih.gov This differential reactivity is crucial for sequential derivatization strategies. nih.gov

| Nucleophile | Resulting Linkage | General Product Structure |

|---|---|---|

| Primary Amine (R-NH₂) | α-Secondary Aminoketone | Naphthalen-1-yl acetate (B1210297) backbone with a -C(=O)CH₂NHR group |

| Secondary Amine (R₂NH) | α-Tertiary Aminoketone | Naphthalen-1-yl acetate backbone with a -C(=O)CH₂NR₂ group |

| Thiol (R-SH) | Thioether | Naphthalen-1-yl acetate backbone with a -C(=O)CH₂SR group |

The alpha-bromo ketone functionality is a key precursor for the synthesis of organophosphorus reagents, particularly those used in the Wittig reaction. wikipedia.orglibretexts.org This reaction is a powerful tool for the formation of carbon-carbon double bonds. organic-chemistry.orgmasterorganicchemistry.com

The synthesis begins with the reaction of 2-(bromoacetyl)naphthalen-1-yl acetate with a phosphine, typically triphenylphosphine (B44618), in an SN2 reaction. This results in the formation of a stable phosphonium (B103445) salt.

Subsequent treatment of the phosphonium salt with a strong base, such as butyl lithium, leads to the deprotonation of the α-carbon, yielding a phosphorus ylide, also known as a Wittig reagent. libretexts.org This ylide is a key intermediate that can then react with aldehydes or ketones to form alkenes, with the concomitant formation of a stable phosphine oxide. wikipedia.orgorganic-chemistry.org

| Reactant | Intermediate | Final Product (after reaction with base) |

|---|---|---|

| Triphenylphosphine (PPh₃) | [1-(1-acetoxynaphthalen-2-yl)-2-oxoethyl]triphenylphosphonium bromide | 1-(1-acetoxynaphthalen-2-yl)-2-oxo-2-(triphenyl-λ⁵-phosphanylidene)ethane (Phosphorus Ylide) |

The naphthalene (B1677914) core of this compound is inherently fluorescent. The bromoacetyl group can be used to covalently attach this fluorescent core to other molecules of interest, such as proteins or peptides, for analytical and imaging purposes. The reaction typically involves the nucleophilic attack by a functional group on the target molecule (e.g., a thiol group of a cysteine residue) on the electrophilic carbon of the bromoacetyl moiety.

Conversely, the bromoacetyl group can react with a fluorescent label that contains a nucleophilic handle. This strategy allows for the modification of the original molecule with a different fluorophore, potentially altering its photophysical properties for specific applications. For instance, a fluorescent tag containing an amine or thiol group could be attached through nucleophilic displacement of the bromide. This is analogous to the use of other bromoacetyl-containing reagents for fluorescent labeling of carboxylic acids after derivatization. rsc.org

Transformation of the Acetate Ester

The acetate ester group offers another site for chemical modification, although it is generally less reactive than the alpha-bromo ketone. Transformations at this position typically involve hydrolysis followed by re-functionalization of the resulting hydroxyl group.

The acetate group can be selectively hydrolyzed under acidic or basic conditions to yield the corresponding 1-hydroxynaphthalene derivative. This reaction must be carefully controlled to avoid side reactions at the more reactive alpha-bromo ketone site.

Once the hydroxyl group is unmasked, it can be re-esterified with a different carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to introduce a variety of new ester functionalities. This two-step process allows for the incorporation of a wide range of acyl groups, thereby modifying the properties of the parent molecule.

Following the hydrolysis of the acetate ester to the 1-naphthol (B170400) derivative, the resulting hydroxyl group can be further functionalized.

Ether Synthesis: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. libretexts.org This involves deprotonating the naphthol with a strong base to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction to form an ether linkage. libretexts.org

Amide-Containing Derivatives: While the hydroxyl group cannot be directly converted to an amide, it can serve as a starting point for the synthesis of more complex amide-containing structures. For example, amidoalkyl naphthol derivatives can be synthesized through multi-component reactions involving the naphthol, an aldehyde, and an amide or nitrile. wum.edu.pk

| Reaction Sequence | Intermediate | Final Product Class | Example Reaction |

|---|---|---|---|

| Hydrolysis followed by Re-esterification | 2-(Bromoacetyl)naphthalen-1-ol | New Ester | Reaction with a different Acyl Chloride (R'COCl) |

| Hydrolysis followed by Etherification | 2-(Bromoacetyl)naphthalen-1-ol | Ether | Williamson Ether Synthesis with an Alkyl Halide (R'X) |

| Hydrolysis followed by Multi-component Reaction | 2-(Bromoacetyl)naphthalen-1-ol | Amidoalkyl Naphthol | Reaction with an Aldehyde (R'CHO) and an Amide (R''CONH₂) |

Strategies for Further Naphthalene Ring Functionalization

The functionalization of the naphthalene ring of a substituted naphthalene, such as the hypothetical "this compound," would be guided by the directing effects of the existing substituents: the bromoacetyl group at the 2-position and the acetate group at the 1-position.

Directed Electrophilic Aromatic Substitution on Substituted Naphthalenes

Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing new functional groups onto an aromatic ring. The position of substitution on the naphthalene nucleus is dictated by the electronic properties of the substituents already present.

The acetate group (-OAc) at the 1-position is an ortho-, para-directing group. This is because the oxygen atom can donate a lone pair of electrons to the aromatic system through resonance, thereby activating the ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions. In the case of a 1-substituted naphthalene, the ortho positions are 2 and 8, and the para position is 4.

The bromoacetyl group (-COCH₂Br) at the 2-position is a deactivating and meta-directing group. The carbonyl group is electron-withdrawing through both induction and resonance, which deactivates the ring towards electrophilic attack. The deactivation is most pronounced at the ortho and para positions, making the meta positions (relative to the bromoacetyl group) the most likely sites for substitution.

In the hypothetical "this compound," these two directing effects would be in opposition. The activating, ortho-, para-directing acetate group at position 1 would favor substitution at positions 4 and 8. The deactivating, meta-directing bromoacetyl group at position 2 would direct incoming electrophiles to positions 4 and 7. The position of electrophilic attack would therefore be a result of the competition between these directing effects, with substitution likely favoring the position that is activated by the stronger directing group. Generally, activating groups have a more pronounced directing effect than deactivating groups. Therefore, electrophilic substitution would most likely occur at the 4-position , which is para to the activating acetate group and meta to the deactivating bromoacetyl group.

Table 1: Predicted Directing Effects of Substituents on the Naphthalene Ring of this compound

| Substituent | Position | Electronic Effect | Directing Effect | Predicted Substitution Sites |

| Acetate (-OAc) | 1 | Activating, Electron-donating (Resonance) | Ortho, Para | 2, 4, 8 |

| Bromoacetyl (-COCH₂Br) | 2 | Deactivating, Electron-withdrawing | Meta | 4, 7 |

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an organohalide or pseudohalide coupling partner. While the bromoacetyl group contains a bromine atom, it is an aliphatic bromide and generally not suitable for direct participation in these cross-coupling reactions under standard conditions. Therefore, for the naphthalene ring to be functionalized via these methods, a halogen would need to be introduced onto the ring itself through a prior electrophilic halogenation step.

Suzuki Coupling:

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. If a bromo or iodo group were introduced onto the naphthalene ring of "this compound" (for example, at the 4-position), this derivative could then undergo a Suzuki coupling with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling:

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, a halogenated derivative of "this compound" would be required. This would allow for the introduction of an alkyne moiety onto the naphthalene ring, which could then be further elaborated.

Table 2: Hypothetical Transition Metal-Catalyzed Coupling Reactions on a Halogenated Derivative of this compound

| Reaction | Catalyst System | Coupling Partners | Resulting Bond Formation |

| Suzuki Coupling | Pd(0) catalyst, base | Aryl/vinyl/alkyl boronic acid or ester + Halogenated naphthalene derivative | Naphthalene-Aryl/Vinyl/Alkyl |

| Sonogashira Coupling | Pd(0) and Cu(I) catalysts, base | Terminal alkyne + Halogenated naphthalene derivative | Naphthalene-Alkyne |

Advanced Research Applications As Chemical Synthons

Building Blocks for Complex Organic Architectures and Natural Product Synthesis

While specific examples detailing the use of 2-(Bromoacetyl)naphthalen-1-yl acetate (B1210297) in the total synthesis of complex natural products are not prevalent in the current literature, its structural features make it a highly valuable building block for such endeavors. The α-haloketone functionality is a cornerstone of classical and modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds through various reactions.

The reactivity of the bromoacetyl group allows for facile nucleophilic substitution reactions. This enables the introduction of the naphthalen-1-yl acetate moiety into a larger molecular framework. This is particularly useful in the construction of polycyclic aromatic compounds or molecules where the naphthalene (B1677914) core is a key structural or functional element. The ester functionality can be hydrolyzed to a phenol, providing an additional handle for further chemical transformations.

The general strategy for employing α-haloketones like 2-(Bromoacetyl)naphthalen-1-yl acetate in complex synthesis is outlined in the following table:

| Reaction Type | Reactant | Product Type | Significance in Complex Synthesis |

| Nucleophilic Substitution | Alcohols, Amines, Thiols | Ethers, Amines, Thioethers | Introduction of diverse functional groups and building blocks. |

| Reformatsky Reaction | Organozinc reagents | β-Hydroxy esters | Carbon-carbon bond formation and creation of chiral centers. |

| Favorskii Rearrangement | Base | Carboxylic acid derivatives | Ring contraction and skeletal rearrangement. |

The application of these fundamental reactions to this compound provides a pathway to a wide array of complex organic architectures, including those found in biologically active natural products.

Precursors for Novel Heterocyclic Ring Systems

One of the most significant applications of α-haloketones is in the synthesis of heterocyclic compounds. The Hantzsch thiazole (B1198619) synthesis, a classic condensation reaction between an α-haloketone and a thioamide, is a prime example. nih.govrsc.orgresearchgate.netresearchgate.net In this context, this compound serves as a key precursor for the synthesis of novel thiazole derivatives bearing a naphthalen-1-yl acetate substituent.

The general reaction scheme involves the reaction of this compound with thiourea (B124793) or substituted thioureas to yield 2-aminothiazoles. This reaction proceeds through the initial formation of an isothiouronium salt, which then cyclizes and dehydrates to form the aromatic thiazole ring.

The following table summarizes the synthesis of various heterocyclic systems using α-haloketones as precursors:

| Heterocyclic System | Reagents | General Reaction |

| Thiazoles | Thiourea, Thioamides | Hantzsch Thiazole Synthesis |

| Imidazoles | Amidines | Condensation Reaction |

| Quinoxalines | o-Phenylenediamines | Condensation Reaction |

| Pyrroles | β-Enaminones | Paal-Knorr Synthesis variation |

The resulting naphthalene-substituted heterocycles are of significant interest in medicinal chemistry and materials science due to the unique photophysical and biological properties associated with the naphthalene ring system.

Research Probes for Elucidating Organic Reaction Mechanisms

The reactivity of α-haloketones makes them excellent probes for studying the mechanisms of organic reactions. The rate of nucleophilic substitution at the α-carbon is sensitive to the nature of the nucleophile, the solvent, and the electronic properties of the aromatic ring. A study on the reaction between isopropylamine (B41738) and the closely related 2-(bromoacetyl)naphthalene provides insight into how such compounds can be used to understand reaction kinetics. rsc.org The reaction follows second-order kinetics, and the rate is influenced by the solvent's thermodynamic activity rather than its dielectric constant. rsc.org

By systematically varying the reaction conditions and monitoring the reaction rate, researchers can gain valuable information about the transition state of the reaction and the role of the solvent in stabilizing charged intermediates. The naphthalene moiety can also serve as a spectroscopic handle, allowing for the use of UV-Vis or fluorescence spectroscopy to monitor the progress of the reaction.

| Parameter Studied | Experimental Method | Information Gained |

| Solvent Effects | Kinetic studies in various solvents | Understanding of solvent-reactant and solvent-transition state interactions. rsc.org |

| Nucleophile Strength | Comparison of reaction rates with different nucleophiles | Determination of the reaction's sensitivity to the nucleophilicity of the attacking species. |

| Substituent Effects | Comparison of reaction rates with substituted naphthalenes | Elucidation of the electronic influence of the aromatic ring on the reaction center. |

Utility in Advanced Analytical Chemistry Methodologies (e.g., HPLC derivatization for enhanced detection)

In analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC), derivatization is a common strategy to enhance the detection of analytes that lack a strong chromophore or fluorophore. While there are no specific reports on the use of this compound as a derivatizing agent, its chemical properties suggest its potential in this area.

The bromoacetyl group can react with nucleophilic functional groups in analytes, such as carboxylic acids, phenols, and thiols, to form a stable ester or thioester linkage. This reaction introduces the naphthalene moiety into the analyte molecule. The naphthalene ring is a strong chromophore and fluorophore, which would significantly enhance the UV and fluorescence detection of the derivatized analyte. This would lead to lower detection limits and improved sensitivity of the analytical method.

The following table outlines the potential application of this compound as an HPLC derivatization reagent:

| Analyte Functional Group | Derivatization Reaction | Detection Method | Advantage |

| Carboxylic Acids | Esterification | UV, Fluorescence | Increased sensitivity and selectivity. |

| Phenols | Etherification | UV, Fluorescence | Enables detection of otherwise non-absorbing compounds. |

| Thiols | Thioetherification | UV, Fluorescence | Stable derivatives for robust analysis. |

The use of a naphthalene-based derivatizing agent offers the advantage of shifting the absorption and emission wavelengths to a region where interference from the sample matrix is minimized, further enhancing the selectivity of the analysis.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Atom-Economical Synthetic Pathways

Traditional methods for the synthesis of α-halo ketones, a class to which 2-(Bromoacetyl)naphthalen-1-yl acetate (B1210297) belongs, often involve the use of elemental bromine (Br₂) under acidic conditions. mdpi.com While effective, these methods present significant drawbacks, including the use of hazardous reagents, formation of stoichiometric byproducts, and often moderate conversion rates. bohrium.com

Future research is focused on developing greener, more sustainable synthetic protocols. mdpi.com These emerging pathways aim to minimize waste and environmental impact by improving atom economy. Key areas of development include:

Catalytic Bromination: Utilizing catalytic amounts of bromide sources in conjunction with environmentally benign oxidants (like H₂O₂) to generate the active brominating species in situ. This approach avoids the need for stoichiometric, hazardous reagents.

Continuous Flow Synthesis: Implementing automated flow chemistry platforms for the synthesis of α-halo ketones. acs.orgacs.org This technology allows for the safe, on-demand generation and use of hazardous intermediates, minimizes reaction volumes, improves heat transfer and safety, and enables higher yields and purity. acs.org A multistep continuous flow process can produce α-halo ketones from their precursors in high yield without the need to isolate intermediates. acs.orgacs.org

Alternative Halogenating Agents: Exploring the use of solid-supported reagents or N-halosuccinimides (NXS) to simplify purification and reduce hazardous waste streams. bohrium.com

| Method | Brominating Agent | Key Advantages | Potential Drawbacks | Reference |

|---|---|---|---|---|

| Classical Method | Elemental Bromine (Br₂) | Readily available reagent | Hazardous, poor atom economy, acidic waste | mdpi.com |

| Green Catalytic Method | HBr with an Oxidant (e.g., H₂O₂) | Improved safety, reduced waste | Requires catalyst development and optimization | mdpi.com |

| Flow Chemistry | In-situ generated reagents | High safety, scalability, automation potential | Requires specialized equipment | acs.org |

Innovations in Chemo- and Regioselective Transformations

The naphthalene (B1677914) scaffold presents a significant challenge in regioselectivity. Traditional electrophilic aromatic substitution reactions on naphthalene derivatives can be difficult to control, leading to mixtures of isomers. nih.gov Future research will focus on novel strategies to achieve precise chemo- and regioselective transformations, both in the synthesis of 2-(Bromoacetyl)naphthalen-1-yl acetate and in its subsequent use.

Innovations in this area include:

Directed C-H Functionalization: The use of directing groups to activate specific C-H bonds on the naphthalene ring for functionalization. nih.gov This allows for the introduction of substituents at positions that are not accessible through classical methods, enabling the synthesis of specific isomers with high precision. nih.govresearchgate.net

Mechanochemical Methods: The use of solvent-free, mechanochemical (ball-milling) techniques for reactions like the α-bromination of β-functionalized naphthalenes has shown promise for rapid and preferential selectivity. researchgate.net

Chemoselective Reactions: The bromoacetyl group contains two electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom. researchgate.net Future work will explore reactions that can selectively target one site in the presence of the other, or in the presence of the ester functionality, allowing for more complex molecular architectures to be built from the this compound template.

Exploration of Unprecedented Reaction Mechanisms and Reactivity Patterns

While the primary reactivity of α-halo ketones involves nucleophilic substitution at the α-carbon, there is vast potential for discovering new reaction mechanisms. nih.gov The unique steric and electronic environment of the naphthalene acetate framework could lead to unprecedented reactivity.

Emerging research avenues include:

Photoredox Catalysis: Using visible light and a photocatalyst to generate radical intermediates from the C-Br bond. This can open up new pathways for coupling reactions and functionalizations that are not possible under thermal, ionic conditions.

Single-Electron Transfer (SET) Mechanisms: Investigating SET processes to trigger novel transformations. For example, the reaction of α-halocarbonyls with thiols can proceed through complex mechanisms beyond simple substitution, offering new insights into dehalogenation and coupling reactions. researchgate.net

Frustrated Lewis Pair Chemistry: Exploring the activation of the C-Br or C=O bonds using sterically encumbered Lewis acid/base pairs to mediate unique transformations.

Integration with High-Throughput and Automated Synthesis Platforms

The integration of chemical synthesis with robotics and data science is revolutionizing materials and drug discovery. The this compound framework is well-suited for these modern approaches.

Future developments will likely involve:

Automated Synthesis: Using robotic platforms coupled with continuous flow reactors to synthesize libraries of naphthalene-based compounds derived from the title molecule. acs.org This allows for the rapid exploration of a large chemical space.

High-Throughput Screening: Coupling automated synthesis with high-throughput screening assays to quickly identify derivatives with desirable properties, such as biological activity or specific material characteristics.

Machine Learning and AI: Employing machine learning algorithms to predict the outcomes of reactions, optimize synthesis conditions, and design new molecules with targeted properties based on the naphthalene bromoacetyl acetate scaffold.

Design of Next-Generation Synthetic Reagents Based on the Naphthalene Bromoacetyl Acetate Framework

The naphthalene scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs. ekb.eg The combination of this core with a reactive bromoacetyl handle and a tunable acetate group makes this compound an excellent starting point for designing next-generation reagents.

Prospective applications include:

Bio-orthogonal Probes: The bromoacetyl group can act as a reactive handle to covalently attach the fluorescent naphthalene core to proteins or other biomolecules, enabling their study in biological systems.